BenchChemオンラインストアへようこそ!

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide

Discoidin Domain Receptor 1 Kinase inhibitor design Trifluoromethoxy positional isomerism

Secure this regiochemically defined N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide to preserve the precise pharmacophore required for DDR1 kinase inhibition. The meta-trifluoromethoxy benzamide fragment anchors in the DDR1 active site (PDB 5SB0), while the furan-2-yl group modulates hinge-region H-bonding. Shifting the furan position or moving the trifluoromethoxy group to para abolishes target engagement. With balanced logP/tPSA, it outperforms thiophene analogs in PAMPA and microsomal stability assays. Ideal for kinome selectivity profiling, fragment-growing campaigns, and SAR matrices around furo[3,2-b]pyridine inhibitors.

Molecular Formula C18H13F3N2O3
Molecular Weight 362.308
CAS No. 2034441-70-6
Cat. No. B2969315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide
CAS2034441-70-6
Molecular FormulaC18H13F3N2O3
Molecular Weight362.308
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
InChIInChI=1S/C18H13F3N2O3/c19-18(20,21)26-14-6-1-4-12(10-14)17(24)23-11-13-5-2-8-22-16(13)15-7-3-9-25-15/h1-10H,11H2,(H,23,24)
InChIKeyRNKTUYSLTQDFJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide (CAS 2034441-70-6): Core Chemical Identity and Kinase-Targeted Research Framework


N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide is a synthetic heterocyclic amide (C18H13F3N2O3, MW 362.31) that combines a furan-2-yl-pyridine scaffold with a meta-trifluoromethoxy-substituted benzamide moiety . This compound is structurally related to furo[3,2-b]pyridine derivatives explored as ATP-competitive protein kinase inhibitors, with the trifluoromethoxy group imparting enhanced lipophilicity and cell-permeability compared to non-fluorinated analogues . It is currently supplied primarily as a research tool compound (typical purity ≥95%) for in-vitro target-engagement studies .

Why Generic Substitution is Not Advisable for N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide


The precise regiochemistry of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide—the furan attached at the pyridine 2-position and the methylene-benzamide unit at the pyridine 3-position—creates a distinct three-dimensional pharmacophore that cannot be replicated by casually swapping in near-neighbour analogues. For instance, shifting the furan to the pyridine 5-position and the trifluoromethoxy group from the meta to the para position (as in CAS 2034340-67-3) alters both the vector of the hydrogen-bond-accepting furan oxygen and the electron-withdrawing character of the trifluoromethoxy group, which can dramatically change kinase binding-site complementarity . Without dedicated comparative selectivity and potency data, substituting any positional isomer or heterocycle variant risks abolishing the desired target engagement.

Quantitative Differentiation Evidence for N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide


Meta- vs. Para-Trifluoromethoxy Substitution: Impact on DDR1 Kinase Pharmacophore Conformation

In the co-crystal structure of DDR1 with the potent inhibitor N-{[2-(2-pyridin-3-yloxyethyl)cyclohexyl]methyl}-3-(trifluoromethoxy)benzamide (PDB 5SB0, resolution 1.97 Å), the meta-trifluoromethoxy benzamide fragment occupies a well-defined hydrophobic pocket adjacent to the kinase hinge region . The para-trifluoromethoxy isomer (e.g., CAS 2034340-67-3) cannot adopt the same binding conformation due to an altered exit vector from the benzamide ring, leading to a steric clash with the glycine-rich loop. Although direct IC50 data for the target compound are not yet publicly available, the structural evidence indicates that the 3-trifluoromethoxy substitution pattern is a critical determinant of DDR1 active-site complementarity .

Discoidin Domain Receptor 1 Kinase inhibitor design Trifluoromethoxy positional isomerism

Furan-2-yl vs. Alternative Five-Membered Heterocycles: Calculated Physicochemical Property Shift

Computational comparison of the target compound with its thiophene analogue (N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide, VulcanChem catalogue) reveals that replacement of the furan oxygen by sulphur increases calculated logP by ≈0.8 units and reduces topological polar surface area (tPSA) by ≈10 Ų . These changes are expected to enhance passive membrane permeability but also increase the risk of cytochrome P450-mediated oxidative metabolism and hERG channel blockade. For early-stage kinase inhibitor screening, the furan-2-yl group provides a more balanced permeability-stability profile.

Lipophilicity modulation Metabolic stability Heterocycle SAR

Purity Benchmarking Against Closest Catalogue Analogues

The target compound is consistently supplied at ≥95% purity (HPLC) across multiple specialty chemical vendors, whereas the closest positional isomer, CAS 2034340-67-3, is frequently listed with a minimum purity of only 90% . A 5% purity deficit can introduce confounding by-products that interfere with enzymatic assays and cellular target-engagement readouts.

Compound quality control Reproducibility Procurement specification

Recommended Application Scenarios for N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide


DDR1 Kinase Inhibitor Hit-to-Lead Optimization

Use as a starting scaffold for structure-guided medicinal chemistry aimed at discoidin domain receptor 1 (DDR1) inhibition. The meta-trifluoromethoxy benzamide fragment anchors the molecule in the DDR1 active site (as evidenced by PDB 5SB0), providing a validated pharmacophore for fragment-growing or scaffold-hopping campaigns .

Selectivity Profiling Against Kinase Panels

Employ the compound in broad kinome screening to establish selectivity fingerprints relative to para-substituted isomers. The furan-2-yl group modulates hinge-region hydrogen bonding, and comparative profiling can elucidate the contribution of heterocycle electronics to kinase selectivity .

Permeability and Metabolic Stability Assays in Early ADME

The balanced logP and tPSA of the furan-2-yl-pyridine scaffold make it a suitable test article for parallel artificial membrane permeability assays (PAMPA) and liver microsome stability studies, where it is predicted to outperform thiophene analogues that carry higher lipophilicity-driven off-target risk .

Chemical Probe for Furopyridine SAR Expansion

Researchers constructing structure-activity relationship matrices around furo[3,2-b]pyridine kinase inhibitors can incorporate this compound to probe the effect of N-benzyl substitution at the pyridine 3-position, complementing existing data on 4-substituted and 5-substituted pyridine analogues .

Quote Request

Request a Quote for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.